molecular formula C11H15NO3 B12995952 1-Methyl-4-(5-methylfuran-2-yl)pyrrolidine-3-carboxylic acid

1-Methyl-4-(5-methylfuran-2-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B12995952
M. Wt: 209.24 g/mol
InChI Key: OXJRBCKEGPFUFX-UHFFFAOYSA-N
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Description

1-Methyl-4-(5-methylfuran-2-yl)pyrrolidine-3-carboxylic acid is a complex organic compound featuring a pyrrolidine ring substituted with a furan moiety and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(5-methylfuran-2-yl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the initial formation of the pyrrolidine ring followed by the introduction of the furan moiety through a series of substitution reactions. The carboxylic acid group is usually introduced via oxidation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance production rates while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(5-methylfuran-2-yl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce or modify functional groups.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and organometallic compounds for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-Methyl-4-(5-methylfuran-2-yl)pyrrolidine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which 1-Methyl-4-(5-methylfuran-2-yl)pyrrolidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: Shares the furan moiety but lacks the pyrrolidine ring.

    Pyrrolidine-3-carboxylic acid: Contains the pyrrolidine ring but lacks the furan moiety.

    5-Methylfuran-2-carboxylic acid: Similar furan structure with a methyl group but without the pyrrolidine ring.

Uniqueness

1-Methyl-4-(5-methylfuran-2-yl)pyrrolidine-3-carboxylic acid is unique due to the combination of the pyrrolidine ring and the furan moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

1-methyl-4-(5-methylfuran-2-yl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C11H15NO3/c1-7-3-4-10(15-7)8-5-12(2)6-9(8)11(13)14/h3-4,8-9H,5-6H2,1-2H3,(H,13,14)

InChI Key

OXJRBCKEGPFUFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2CN(CC2C(=O)O)C

Origin of Product

United States

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